XantPhos-Pd-G2

Catalog No.
S15964376
CAS No.
M.F
C51H43ClNOP2Pd-
M. Wt
889.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XantPhos-Pd-G2

Product Name

XantPhos-Pd-G2

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;palladium;2-phenylaniline;chloride

Molecular Formula

C51H43ClNOP2Pd-

Molecular Weight

889.7 g/mol

InChI

InChI=1S/C39H32OP2.C12H11N.ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-9H,13H2;1H;/p-1

InChI Key

NFYYBWUUNUTXCK-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd]

XantPhos-Palladium-G2 is a second-generation palladium precatalyst characterized by its stability and effectiveness in facilitating palladium-catalyzed cross-coupling reactions. The compound is particularly noted for its ability to catalyze the coupling of activated, metalated organic compounds with alkyl halides, making it a valuable tool in synthetic organic chemistry. The molecular formula of XantPhos-Palladium-G2 is C51_{51}H42_{42}ClNOP2_2Pd, with a molecular weight of approximately 888.72 g/mol .

XantPhos-Palladium-G2 is primarily used in C–N cross-coupling reactions, which are essential for the formation of carbon-nitrogen bonds. These reactions are crucial in the synthesis of various pharmaceuticals, including antihypertensive drugs and antibiotics. For instance, studies have demonstrated that using 1.0 mol % of XantPhos-Palladium-G2 can achieve over 99% conversion in specific coupling reactions within 50 hours, showcasing its high reactivity and efficiency .

While XantPhos-Palladium-G2 itself is not primarily recognized for direct biological activity, its role as a catalyst in the synthesis of biologically active compounds is significant. The successful application of this compound in synthesizing pharmaceuticals highlights its importance in drug development and medicinal chemistry .

The synthesis of XantPhos-Palladium-G2 involves several steps that typically include the coordination of palladium with the ligand XantPhos (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene). The process generally requires careful control of reaction conditions to ensure optimal catalytic properties. Detailed procedures often involve the use of palladium(II) precursors and specific solvents to facilitate the formation of the desired palladium complex .

XantPhos-Palladium-G2 finds extensive applications in organic synthesis, particularly in:

  • Cross-Coupling Reactions: Used to synthesize biaryl compounds through Suzuki-Miyaura and Buchwald-Hartwig reactions.
  • Pharmaceutical Synthesis: Facilitates the production of various drugs by enabling efficient C–N bond formation.
  • Material Science: Potential applications in developing new materials through polymerization processes

    Research has shown that XantPhos-Palladium-G2 can suppress base-mediated epimerization during reactions, which is crucial for maintaining the stereochemical integrity of products formed during cross-coupling processes. This property enhances its utility in complex synthetic pathways where stereochemistry is critical . Furthermore, studies indicate that interactions with cellular components can affect catalytic efficiency, highlighting the importance of understanding these dynamics for applications in biological contexts .

XantPhos-Palladium-G2 belongs to a class of palladium catalysts known for their effectiveness in cross-coupling reactions. Below is a comparison with similar compounds:

Compound NameKey FeaturesUnique Aspects
XantPhos-Palladium-G1First-generation catalyst; less steric hindranceEasier activation but lower tolerance for bulky substrates
XantPhos-Palladium-G3Enhanced stability; accommodates bulky ligandsUses methanesulfonate anion for improved performance
RuPhos-Palladium-G2Utilizes ruthenium instead of palladiumOffers different reactivity patterns compared to palladium-based catalysts
Pd(dppf)Cl₂Bidentate phosphine ligand; widely usedKnown for high reactivity but limited substrate scope
XantPhos-Palladium-G4Fourth-generation catalyst; improved solubilityExhibits higher solubility while maintaining catalytic activity

XantPhos-Palladium-G2 stands out due to its balance of stability and reactivity, making it particularly effective for sensitive substrates and complex reaction conditions .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

888.15432 g/mol

Monoisotopic Mass

888.15432 g/mol

Heavy Atom Count

57

Dates

Last modified: 08-15-2024

Explore Compound Types